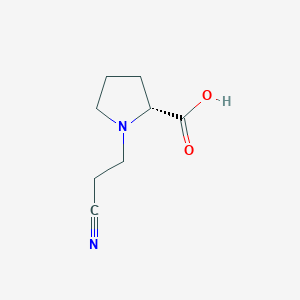
D-Proline, 1-(2-cyanoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Proline, 1-(2-cyanoethyl)-: is a derivative of D-Proline, an amino acid that plays a significant role in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Proline, 1-(2-cyanoethyl)- typically involves the cyanoethylation of D-Proline. One common method is the aza-Michael addition of D-Proline with acrylonitrile, catalyzed by yttrium nitrate in a protic solvent at ambient temperature . This method is selective for the monocyanoethylation of primary aromatic amines, aliphatic secondary amines, and sterically hindered aliphatic amines.
Industrial Production Methods: Industrial production of D-Proline, 1-(2-cyanoethyl)- can be achieved through large-scale cyanoethylation processes. The use of yttrium nitrate as a catalyst is advantageous due to its high activity and stability, allowing for efficient production with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: D-Proline, 1-(2-cyanoethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyanoethyl group can facilitate cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Cyclization Catalysts: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Substituted Prolines: Various substituted prolines can be synthesized through nucleophilic substitution.
Oxidized Derivatives: Oxidation can yield compounds with additional functional groups.
Heterocyclic Compounds: Cyclization reactions can produce a range of heterocyclic structures.
Applications De Recherche Scientifique
Chemistry: D-Proline, 1-(2-cyanoethyl)- is used as a building block in asymmetric synthesis, enabling the creation of chiral compounds with specific biological activities .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and protein interactions. Its unique structure allows it to interact with specific enzymes, providing insights into their mechanisms .
Medicine: D-Proline, 1-(2-cyanoethyl)- is employed in the development of peptide-based drugs. Its structural versatility enhances the efficacy of these drugs while reducing potential side effects .
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value products with specific properties .
Mécanisme D'action
The mechanism of action of D-Proline, 1-(2-cyanoethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including enzyme inhibition and altered protein interactions .
Comparaison Avec Des Composés Similaires
L-Proline: The naturally occurring enantiomer of D-Proline.
N-Methyl-D-Proline: A derivative with a methyl group instead of a cyanoethyl group.
D-Proline, 1-(2-hydroxyethyl)-: A similar compound with a hydroxyethyl group.
Uniqueness: This group allows for selective reactions and interactions that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(2R)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m1/s1 |
Clé InChI |
WNTANCZONMQZGC-SSDOTTSWSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)CCC#N)C(=O)O |
SMILES canonique |
C1CC(N(C1)CCC#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


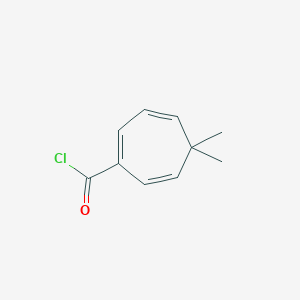

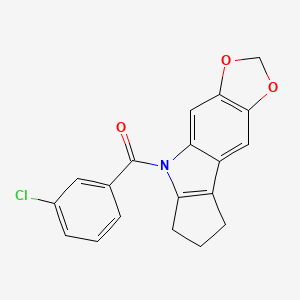

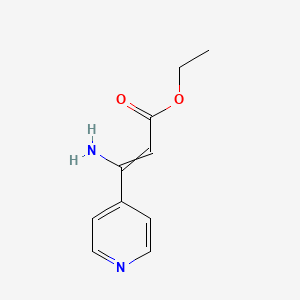
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)

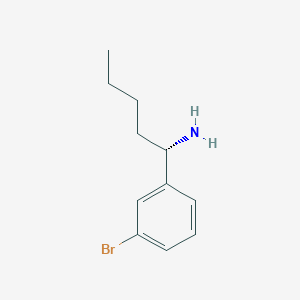
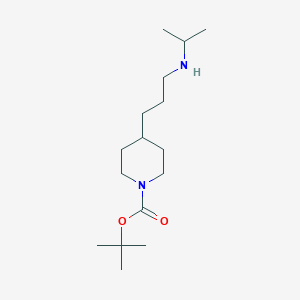

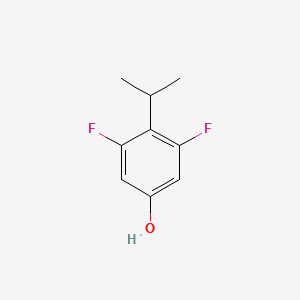

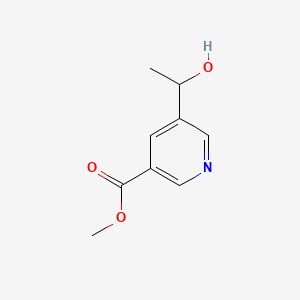
![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
